Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate
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Overview
Description
Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes phenyl, phenoxycarbonyl, and sulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate typically involves a multi-step process One common method includes the esterification of 4-hydroxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the manufacture of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The phenoxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- Phenyl salicylate
- Phenyl 4-hydroxybenzoate
Uniqueness
Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is unique due to the presence of both sulfonyl and phenoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to similar compounds that lack these functional groups.
Properties
Molecular Formula |
C26H18O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
phenyl 4-(4-phenoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C26H18O6S/c27-25(31-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(29,30)24-17-13-20(14-18-24)26(28)32-22-9-5-2-6-10-22/h1-18H |
InChI Key |
PFFJDNNHZNXLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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